molecular formula C40H32N2O2 B177483 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde CAS No. 181064-88-0

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde

Cat. No. B177483
M. Wt: 572.7 g/mol
InChI Key: FVZVFZMVNREWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde, also known as FMAB, is a chemical compound that has drawn the attention of many scientists due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde involves the inhibition of the STAT3 signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the reduction of inflammation. It has also been found to have a protective effect on the liver and can be used to treat liver fibrosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in lab experiments is its specificity for the STAT3 signaling pathway, which allows for targeted inhibition of cancer cells. However, its low solubility and stability can be a limitation, and further optimization is needed to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde. One area of focus is the optimization of its pharmacokinetic properties, including solubility and stability. Another area of interest is the development of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential of 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde in modulating the immune response and reducing inflammation.

Synthesis Methods

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methylaniline with 4-formylphenylboronic acid, followed by a Suzuki coupling reaction with 4-bromo-N-(4-methylanilino)aniline. The final product is obtained by reacting the intermediate with 4-bromo-N-(4-(4-(N-(4-formylphenyl)-4-methylanilino)phenyl)phenyl)aniline.

Scientific Research Applications

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to modulate the immune response.

properties

CAS RN

181064-88-0

Product Name

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde

Molecular Formula

C40H32N2O2

Molecular Weight

572.7 g/mol

IUPAC Name

4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde

InChI

InChI=1S/C40H32N2O2/c1-29-3-15-35(16-4-29)41(37-19-7-31(27-43)8-20-37)39-23-11-33(12-24-39)34-13-25-40(26-14-34)42(36-17-5-30(2)6-18-36)38-21-9-32(28-44)10-22-38/h3-28H,1-2H3

InChI Key

FVZVFZMVNREWQN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C=O

Origin of Product

United States

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